(+/-)-Alfuzosin-d7 hydrochloride, also known as tetrahydrofuroyl-d7, is a deuterated form of alfuzosin, a selective antagonist of the alpha-1 adrenergic receptor. This compound is primarily utilized in scientific research, particularly in pharmacokinetic studies due to its stable isotope labeling. The presence of deuterium allows for enhanced tracking and analysis in various biological and chemical processes.
Alfuzosin was initially developed for the treatment of benign prostatic hyperplasia. The hydrochloride salt form is commonly used in clinical settings. The deuterated variant, (+/-)-Alfuzosin-d7 hydrochloride, is classified under organic compounds, specifically as a pharmaceutical intermediate and a research reagent. Its chemical formula is CHClNO, with a molecular weight of approximately 425.91 g/mol .
The synthesis of (+/-)-Alfuzosin-d7 hydrochloride involves several key steps:
(+/-)-Alfuzosin-d7 hydrochloride participates in several chemical reactions typical for alpha-1 adrenergic antagonists:
(+/-)-Alfuzosin-d7 hydrochloride acts primarily as an antagonist at alpha-1 adrenergic receptors located in smooth muscle tissues, particularly in the prostate and bladder neck. By blocking these receptors, it induces relaxation of smooth muscle fibers, leading to improved urinary flow in patients with benign prostatic hyperplasia.
The mechanism can be summarized as follows:
(+/-)-Alfuzosin-d7 hydrochloride finds applications primarily in pharmacological research:
CAS No.:
CAS No.: 16409-92-0
CAS No.:
CAS No.:
CAS No.: